1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one
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Overview
Description
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a butenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 3-acetyl-2,5-dimethylfuran with an appropriate aldehyde in the presence of a base such as sodium hydroxide (NaOH) in ethanol. The reaction is typically carried out at room temperature, and the product is obtained in high yield after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Claisen-Schmidt condensation remains a fundamental approach for synthesizing chalcones on a larger scale due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s furan ring and butenone moiety allow it to participate in electron transfer reactions, making it a potential candidate for photophysical applications. Additionally, its ability to undergo electrophilic substitution reactions enables it to interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylfuran-3-yl)prop-2-en-1-one: Similar structure but with a prop-2-en-1-one moiety instead of but-2-en-1-one.
1-(2,5-Dimethylfuran-3-yl)ethanone: Lacks the extended conjugation present in the but-2-en-1-one derivative.
1-(2,5-Dimethylfuran-3-yl)butan-1-one: Contains a saturated butan-1-one moiety instead of the unsaturated but-2-en-1-one.
Uniqueness
1-(2,5-Dimethylfuran-3-yl)but-2-en-1-one is unique due to its extended conjugation system, which enhances its photophysical properties and makes it suitable for applications in optoelectronics and material sciences .
Properties
CAS No. |
57248-20-1 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-(2,5-dimethylfuran-3-yl)but-2-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-4-5-10(11)9-6-7(2)12-8(9)3/h4-6H,1-3H3 |
InChI Key |
SQLVCYUAUHRKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1=C(OC(=C1)C)C |
Origin of Product |
United States |
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